N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine
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Overview
Description
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine typically involves a multi-step process:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound like 4-bromoaniline.
Formation of the Imine Linkage: The imine linkage is formed by reacting the quinazoline derivative with an aldehyde or ketone, such as 4-bromoacetophenone, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or imine functionalities.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinazoline N-oxides or other oxidized derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive quinazoline derivatives.
Materials Science: The compound can be used in the development of organic semiconductors or light-emitting materials.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The quinazoline core is known to bind to various biological targets, which may contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler aromatic amine with a bromine substituent.
4-Bromoacetophenone: An aromatic ketone with a bromine substituent.
Quinazoline Derivatives: Compounds with a quinazoline core structure, often used in medicinal chemistry.
Uniqueness
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine is unique due to the combination of its quinazoline core, bromophenyl group, and imine linkage. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4/c1-15-7-9-18(10-8-15)22-25-21-6-4-3-5-20(21)23(26-22)28-27-16(2)17-11-13-19(24)14-12-17/h3-14H,1-2H3,(H,25,26,28)/b27-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELMPEWMZRNOGZ-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=C(C)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C(\C)/C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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